molecular formula C8H4Cl2N2O B7854143 2,6-dichloro-1H-quinazolin-4-one

2,6-dichloro-1H-quinazolin-4-one

Cat. No.: B7854143
M. Wt: 215.03 g/mol
InChI Key: SHJZIBHISYWVLR-UHFFFAOYSA-N
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Description

2,6-dichloro-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocyclic compounds that have been extensively studied due to their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities . The presence of chlorine atoms at positions 2 and 6 in the quinazolinone ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 2,6-dichloroaniline with formamide under acidic conditions to form the quinazolinone ring . Another approach involves the use of benzamides and amidines in the presence of a copper catalyst to achieve the desired product through a tandem C(sp2)–H amination and annulation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones with potential biological activities. For example, substitution with amines can lead to the formation of aminoquinazolinones, which may exhibit enhanced anticancer properties .

Mechanism of Action

Properties

IUPAC Name

2,6-dichloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJZIBHISYWVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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